molecular formula C17H19ClO3 B5200697 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene

Cat. No.: B5200697
M. Wt: 306.8 g/mol
InChI Key: JSGJSYOPAHLZRR-UHFFFAOYSA-N
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Description

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene is an organic compound with a complex structure, featuring a benzene ring substituted with a chlorine atom, a methoxyphenoxy group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 2-methoxyphenoxypropane: This involves the reaction of 2-methoxyphenol with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.

    Coupling with 4-chloro-2-methylphenol: The final step involves the reaction of 2-methoxyphenoxypropane with 4-chloro-2-methylphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the methoxy group, to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxyphenoxy group can enhance its binding affinity to certain targets, while the chlorine atom can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
  • 4-chloro-1-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene
  • 4-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-2-methylbenzene

Uniqueness

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can significantly influence its chemical and biological properties. This positioning can affect its reactivity, binding affinity, and overall stability compared to similar compounds with different substituent positions.

Properties

IUPAC Name

4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-13-12-14(18)8-9-15(13)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGJSYOPAHLZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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